2-Bromo-6-chloroquinazolin-4-ol
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Overview
Description
2-Bromo-6-chloroquinazolin-4-ol is a heterocyclic compound with the molecular formula C8H4BrClN2O It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloroquinazolin-4-ol typically involves the bromination and chlorination of quinazolin-4-ol. One common method involves the reaction of 6-chloroquinazolin-4-ol with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination at the 2-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloroquinazolin-4-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce quinazolinone derivatives .
Scientific Research Applications
2-Bromo-6-chloroquinazolin-4-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a tool for studying biological processes and pathways, particularly those involving quinazoline derivatives.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloroquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-chloroquinazolin-4-ol
- 2-Bromo-4-chloroquinazolin-6-ol
- 2,6-Dibromoquinazolin-4-ol
Uniqueness
2-Bromo-6-chloroquinazolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
Molecular Formula |
C8H4BrClN2O |
---|---|
Molecular Weight |
259.49 g/mol |
IUPAC Name |
2-bromo-6-chloro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-8-11-6-2-1-4(10)3-5(6)7(13)12-8/h1-3H,(H,11,12,13) |
InChI Key |
BTDAFFLSCMKALJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)Br |
Origin of Product |
United States |
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